An In-Depth Technical Guide to the Physicochemical Properties of Ziprasidone Hydrochloride Monohydrate
An In-Depth Technical Guide to the Physicochemical Properties of Ziprasidone Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of ziprasidone (B1663615) hydrochloride monohydrate, an atypical antipsychotic medication. The information presented is intended to support research, development, and formulation activities by providing key data in a structured and accessible format.
Quantitative Physicochemical Data
The fundamental physicochemical properties of ziprasidone hydrochloride monohydrate are summarized in the tables below. These values are critical for understanding the behavior of the active pharmaceutical ingredient (API) in various environments and for the development of robust dosage forms.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₁ClN₄OS · HCl · H₂O | [1][2] |
| Molecular Weight | 467.41 g/mol | [1][2] |
| Appearance | White to slightly pink powder | [3] |
| Melting Point | >300 °C (with decomposition) | [3] |
| pKa | 6.68 (Determination in DMSO:H₂O, 4:1, v/v) | [3] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Water | Very low (<0.1 mg/mL) | [4] |
| DMSO | ~1.2 mg/mL | [5] |
| Dimethylformamide | ~0.16 mg/mL | [5] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [5] |
| Methanol | Soluble | [1] |
Table 3: Crystallographic Data (Form I - Monohydrate)
| Parameter | Value | Reference |
| Crystal System | Triclinic | [6] |
| Space Group | P-1 | [6] |
| a | 7.25010(3) Å | [6] |
| b | 10.98666(8) Å | [6] |
| c | 14.07187(14) Å | [6] |
| α | 83.4310(4)° | [6] |
| β | 80.5931(6)° | [6] |
| γ | 87.1437(6)° | [6] |
| V | 1098.00(1) ų | [6] |
| Z | 2 | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of physicochemical data. The following sections outline the standard experimental protocols for determining key properties of ziprasidone hydrochloride monohydrate.
Melting Point Determination (Capillary Method)
The melting point is determined using the capillary method as described in major pharmacopeias.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a means for observing the sample.
-
Sample Preparation: A small amount of the dry, finely powdered ziprasidone hydrochloride monohydrate is packed into a capillary tube to a height of 2.5-3.5 mm.[7]
-
Procedure:
-
The heating block is preheated to a temperature approximately 10°C below the expected melting point.
-
The capillary tube containing the sample is inserted into the apparatus.
-
The temperature is then increased at a rate of approximately 1°C per minute.[7]
-
The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.[8]
-
Solubility Determination (Shake-Flask Method)
The equilibrium solubility is determined using the shake-flask method, a reliable technique for assessing the solubility of a compound in a given solvent.
-
Apparatus: An orbital shaker with a temperature-controlled environment, flasks or vials, and a suitable analytical system (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of ziprasidone hydrochloride monohydrate is added to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a flask.
-
The flask is sealed and placed on the orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
The suspension is shaken for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
The concentration of ziprasidone in the filtrate is then determined using a validated analytical method, such as HPLC-UV.[9][10]
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.
-
Apparatus: A calibrated potentiometer with a pH electrode, a burette for titrant delivery, and a magnetic stirrer.
-
Sample Preparation: A precise amount of ziprasidone hydrochloride monohydrate is dissolved in a suitable solvent system (e.g., a mixture of an organic solvent like DMSO and water, due to its low aqueous solubility) to a known concentration.[11]
-
Procedure:
-
The sample solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is incrementally added to the sample solution from the burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
The titration is continued past the equivalence point.
-
The pKa is determined from the resulting titration curve, typically as the pH at which half of the compound is in its ionized form.[11][12][13]
-
Crystal Structure Determination (X-ray Powder Diffraction)
The crystal structure of ziprasidone hydrochloride monohydrate is elucidated using X-ray Powder Diffraction (XRPD).
-
Apparatus: A high-resolution X-ray powder diffractometer, often utilizing a synchrotron source for enhanced intensity and resolution.
-
Sample Preparation: A fine powder of the crystalline material is carefully packed into a sample holder.
-
Procedure:
-
The sample is irradiated with a monochromatic X-ray beam.
-
The diffracted X-rays are detected at various angles (2θ).
-
The resulting diffraction pattern, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline solid.
-
The crystal structure, including unit cell dimensions and space group, is determined by analyzing the positions and intensities of the diffraction peaks, often using Rietveld refinement techniques.
-
Signaling Pathway Visualizations
Ziprasidone's therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways and the mechanism of ziprasidone's antagonism.
Caption: Dopamine D2 Receptor Antagonism by Ziprasidone.
Caption: Serotonin 5-HT2A Receptor Antagonism by Ziprasidone.
Conclusion
This technical guide provides a consolidated resource for the core physicochemical properties of ziprasidone hydrochloride monohydrate. The presented data and methodologies are fundamental for scientists and researchers engaged in the development, formulation, and analysis of this important atypical antipsychotic. A thorough understanding of these properties is paramount for ensuring the quality, safety, and efficacy of ziprasidone-containing pharmaceutical products.
References
- 1. drugfuture.com [drugfuture.com]
- 2. 齐拉西酮 盐酸盐 一水合物 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. crs.edqm.eu [crs.edqm.eu]
- 4. sciforum.net [sciforum.net]
- 5. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
